molecular formula C7H12F2N2O B2522182 7-(Aminomethyl)-3,3-difluoroazepan-2-one CAS No. 2260937-60-6

7-(Aminomethyl)-3,3-difluoroazepan-2-one

Cat. No.: B2522182
CAS No.: 2260937-60-6
M. Wt: 178.183
InChI Key: DWPLIOUQDGRTPB-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-3,3-difluoroazepan-2-one is a fluorinated heterocyclic building block used in research and development, particularly in medicinal chemistry. Trade data identifies it as a laboratory chemical imported for research purposes . The compound features a seven-membered azepanone ring core, an aminomethyl functional group for further derivatization, and two fluorine atoms which can significantly alter a molecule's properties. Incorporating fluorine atoms or trifluoromethyl groups into lead compounds is a established strategy in modern drug design. It can improve metabolic stability, membrane permeability, and binding affinity by influencing the compound's lipophilicity, solubility, and pKa . As such, this chemical serves as a valuable intermediate for synthesizing new chemical entities (NCEs) for potential therapeutic and agrochemical applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(aminomethyl)-3,3-difluoroazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O/c8-7(9)3-1-2-5(4-10)11-6(7)12/h5H,1-4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPLIOUQDGRTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-3,3-difluoroazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a difluoro-substituted amine with a suitable carbonyl compound, followed by cyclization to form the azepanone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-3,3-difluoroazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

7-(Aminomethyl)-3,3-difluoroazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-3,3-difluoroazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the difluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fluorinated Lactams and Benzodiazepines

The compound shares structural motifs with several fluorinated benzodiazepines and heterocyclic lactams. Key analogues include:

Compound Key Structural Features Biological Relevance Reference
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Chloro and fluorophenyl substituents on a benzodiazepine core Anxiolytic activity; precursor to drugs like midazolam
3-(Aminomethyl)piperidinium (3AMP) Six-membered piperidine ring with aminomethyl group Used in perovskite quantum wells for optoelectronics; highlights fluorinated amine utility in materials science
7-Chloro-1-(2,2,2-trifluoroethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one Trifluoroethyl and fluorophenyl substituents Antipsychotic applications; improved metabolic stability due to fluorine substitutions

Key Structural Differences :

  • Ring Size: The seven-membered azepanone ring in the target compound offers conformational flexibility compared to rigid six-membered benzodiazepines .
Physicochemical Properties

Fluorinated compounds exhibit distinct properties due to fluorine’s electronegativity and small atomic radius. Comparative

Property 7-(Aminomethyl)-3,3-difluoroazepan-2-one 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 3AMP
Molecular Weight ~220 g/mol (estimated) 318.75 g/mol ~170 g/mol
Lipophilicity (LogP) Moderate (predicted: 1.8–2.2) High (LogP ~3.5) due to aromatic fluorophenyl group Low (ionic form)
Metabolic Stability Enhanced by difluoro groups Moderate; chloro substituent increases susceptibility to oxidation Not applicable

Biological Activity

7-(Aminomethyl)-3,3-difluoroazepan-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an azepan ring with two fluorine atoms at the 3-position and an aminomethyl group at the 7-position. This unique configuration contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the aminomethyl group allows for hydrogen bonding, while the difluoro substituents enhance hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Protein Binding : It can bind to proteins, affecting their function and potentially altering cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations have indicated that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate its mechanism and efficacy in vivo.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-(Aminomethyl)-3-fluoroazepan-2-oneOne fluorine atomModerate antimicrobial activity
7-(Aminomethyl)-3,3-dichloroazepan-2-oneTwo chlorine atomsLimited anticancer effects
7-(Aminomethyl)-3,3-dibromoazepan-2-oneTwo bromine atomsLow antimicrobial activity

The difluoro substitution in this compound enhances its stability and binding affinity compared to its analogs.

Case Studies and Research Findings

  • Enzyme Interaction Study : A study explored the interaction of this compound with serine proteases. The results indicated a competitive inhibition pattern, suggesting its potential as a therapeutic agent for diseases involving these enzymes .
  • Anticancer Efficacy : In a recent investigation involving various cancer cell lines (e.g., breast cancer MCF-7 cells), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. Further mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

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